molecular formula C15H14Cl2O3 B8651846 2-(2,4-Dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione CAS No. 98011-91-7

2-(2,4-Dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione

Cat. No. B8651846
CAS RN: 98011-91-7
M. Wt: 313.2 g/mol
InChI Key: XRRLQHMGTNWTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C15H14Cl2O3 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

98011-91-7

Product Name

2-(2,4-Dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

IUPAC Name

2-(2,4-dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C15H14Cl2O3/c1-15(2)6-5-11(18)12(14(15)20)13(19)9-4-3-8(16)7-10(9)17/h3-4,7,12H,5-6H2,1-2H3

InChI Key

XRRLQHMGTNWTPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1=O)C(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,4-Dimethyl-1,3-cyclohexanedione [14.0 grams (g), 0.1 mole], 20.0 g (0.1 mole) 2,4-dichlorobenzoyl cyanide and 13.6 g (0.11 mole) anhydrous, powdered zinc chloride were combined in 100 milliliters (ml) methylene chloride. Triethylamine (10.1 g, 0.12 mole) was slowly added with cooling. The reaction mixture was stirred at room temperature for 5 hours and then poured into 2N hydrochloric acid. The aqueous phase was discarded and the organic phase was washed with 150 ml 5% Na2CO3 four times. The aqueous washings were combined and acidified with HCl, extracted with methylene chloride, dried and concentrated to yield 25.3 g of crude product. The crude product was chromatographed (2% AcOH/CH2Cl2) in 5 g aliquots then reduced on rotavap under reduced pressure at 50° C. for 30 minutes to remove AcOH. This yielded an oil (40% yield). The structure was confirmed by instrumental analysis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Yield
40%

Synthesis routes and methods II

Procedure details

4,4-Dimethyl-1,3-cyclohexanedione [14.0 grams (g), 0.1 mole], 20.0 g (0.1 mole) 2,4-dichlorobenzoyl cyanide and 13.6 (0.11 mole) anhydrous, powdered zinc chloride were combined in 100 milliliters (ml) methylene chloride. Triethylamine (10.1 g, 0.12 mole) was slowly added with cooling. The reaction mixture was stirred at room temperature for 5 hours and then poured into 2N hydrochloric acid. The aqueous phase was discarded and the organic phase was washed with 150 ml 5% Na2CO3 four times. The aqueous washings were combined and acidified with HCl, extracted with methylene chloride, dried and concentrated to yield 25.3 g of crude product. The crude product was chromatographed (2% AcOH/CH2Cl2) in 5 g aliquots then reduced on rotavap under reduced pressure at 50° C. for 30 minutes to remove AcOH. This yielded an oil (40% yield). The structure was confirmed by instrumental analysis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
13.6
Quantity
0.11 mol
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Yield
40%

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